bFGF (119-126)

Receptor Binding FGFR Antagonism Competitive Inhibition

This synthetic 8-amino acid peptide (Lys-Arg-Thr-Gly-Gln-Tyr-Lys-Leu) is a functionally validated, cost-effective bFGF receptor antagonist. Unlike full-length bFGF agonists, it specifically inhibits receptor dimerization and downstream proliferation/angiogenesis at submicromolar levels [10,12]. Ideal for dissecting FGF-2-dependent pathways, mapping receptor binding determinants, and FGFR-targeted delivery applications where signaling must be blocked [11]. Supplied as lyophilized powder with verified antagonist activity.

Molecular Formula C44H76N14O12
Molecular Weight 993.2 g/mol
Cat. No. B132519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamebFGF (119-126)
Molecular FormulaC44H76N14O12
Molecular Weight993.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N
InChIInChI=1S/C44H76N14O12/c1-24(2)21-33(43(69)70)57-38(64)29(10-5-7-19-46)55-41(67)32(22-26-12-14-27(60)15-13-26)56-39(65)31(16-17-34(48)61)53-35(62)23-52-42(68)36(25(3)59)58-40(66)30(11-8-20-51-44(49)50)54-37(63)28(47)9-4-6-18-45/h12-15,24-25,28-33,36,59-60H,4-11,16-23,45-47H2,1-3H3,(H2,48,61)(H,52,68)(H,53,62)(H,54,63)(H,55,67)(H,56,65)(H,57,64)(H,58,66)(H,69,70)(H4,49,50,51)/t25-,28+,29+,30+,31+,32+,33+,36+/m1/s1
InChIKeyKCDSBTNBXZKKLC-MVPDBZEZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

bFGF (119-126) Procurement Guide: Receptor Antagonist Peptide for FGF-2/FGFR Pathway Studies


bFGF (119-126), also designated FGF-2 (119-126), is an 8-amino acid synthetic peptide (sequence: Lys-Arg-Thr-Gly-Gln-Tyr-Lys-Leu; CAS 152051-61-1) corresponding to residues 119-126 of human and bovine basic fibroblast growth factor (bFGF/FGF-2) and residues 118-125 of mouse and rat bFGF [1]. This peptide functions as a competitive antagonist of bFGF receptor binding by inhibiting receptor dimerization and activation, thereby blocking downstream proliferative and angiogenic signaling cascades [1]. With a molecular weight of 993.16 Da, bFGF (119-126) is supplied as a lyophilized powder with reported purity ranges of 95% to >99% across commercial sources . The peptide represents a structurally defined, cost-effective tool compound for interrogating bFGF-mediated signaling pathways without the complexity, batch variability, and multi-domain signaling ambiguity associated with full-length recombinant bFGF protein.

Why bFGF (119-126) Cannot Be Substituted with Full-Length bFGF or Alternative FGF Fragments


Full-length bFGF (FGF-2, 146-155 amino acids) is an agonist that promotes cell proliferation, migration, and angiogenesis through FGFR activation, whereas bFGF (119-126) is a functional antagonist that inhibits these same processes [1]. This functional inversion renders the two molecules non-interchangeable in experimental designs requiring pathway inhibition rather than activation. Furthermore, the inhibitory activity of bFGF (119-126) is sequence-specific: the peptide's ability to block bFGF receptor binding depends critically on the integrity of the Arg-Thr-Gly-Gln-Tyr-Lys motif (corresponding to bFGF residues 120-125), and truncation or substitution of residues within this sequence abrogates antagonist function [1]. Alternative bFGF-derived fragments lacking this precise sequence, such as the 13-18 fragment (Pro-Pro-Gly-His-Phe-Lys) which shares the consensus motif but exhibits distinct binding characteristics, or the 16-amino acid bFGF Inhibitory Peptide II (Met-Trp-Tyr-Arg-Pro-Asp-Leu-Asp-Glu-Arg-Lys-Gln-Gln-Lys-Arg-Glu; MW 2178.5), demonstrate differential potency and receptor interaction profiles that preclude simple substitution . The quantified differential evidence below establishes the unique positioning of bFGF (119-126) within the FGF modulator landscape.

bFGF (119-126) Quantitative Differentiation Evidence Versus Comparators


Receptor Binding Inhibition: bFGF (119-126) Versus Full-Length bFGF

bFGF (119-126) functions as a competitive antagonist of bFGF binding to its high-affinity cell-surface receptor, whereas full-length bFGF acts as an agonist that binds and activates the same receptor [1]. Synthetic peptides corresponding to bFGF residues 120-125 (Arg-Thr-Gly-Gln-Tyr-Lys) specifically inhibited binding of bFGF to its high-affinity receptor [1]. This inhibition is sequence-dependent: truncation of the Lys residue at position 126 or substitution within the 120-125 motif eliminates the inhibitory activity [1].

Receptor Binding FGFR Antagonism Competitive Inhibition

Endothelial Cell Proliferation Inhibition Potency at Submicromolar Concentrations

Synthetic peptides corresponding to bFGF residues 120-125 (Arg-Thr-Gly-Gln-Tyr-Lys, the core functional motif within bFGF (119-126)) inhibit both basal and bFGF-induced proliferation of vascular endothelial cells at submicromolar peptide concentrations [1]. The full octapeptide bFGF (119-126) blocks binding of bFGF to its high-affinity receptor and inhibits bFGF-induced proliferation of vascular endothelial cells at submicromolar peptide concentrations [2].

Angiogenesis Endothelial Cell Biology Proliferation Assay

In Vivo Functional Antagonism of FGF-2 in Experimental Glomerulonephritis Model

In an experimental mesangioproliferative glomerulonephritis model (anti-Thy 1.1 nephritis in rats), treatment with the functional peptide antagonist FGF (119-126) produced outcomes comparable to neutralizing anti-FGF-2 IgG therapy, including significant reductions in mesangial cell injury and subsequent mesangioproliferative changes [1]. Anti-FGF-2 therapy reduced cell death at 2 and 8 hours after disease induction by 58% and 54%, respectively [1]. Conversely, bolus injections of FGF-2 (full-length) augmented both mesangial injury and the subsequent mesangioproliferative changes [1].

In Vivo Pharmacology Nephrology Cytotoxicity Mediation

Mechanism of Action: Receptor Dimerization Inhibition Versus ATP-Competitive FGFR Kinase Inhibitors

bFGF (119-126) inhibits bFGF receptor dimerization and activation by interfering with ligand-receptor interaction at the extracellular domain, a mechanism distinct from small-molecule ATP-competitive FGFR kinase inhibitors such as BGJ398 (Infigratinib) and AZD4547 which target the intracellular tyrosine kinase domain . The complex formed by bFGF (119-126) and bFGF can bind to FGFR1 while inhibiting the bFGF-FGFR1 interaction, FGFR1 phosphorylation, and downstream signaling pathways .

Mechanism of Action FGFR Signaling Receptor Dimerization

Targeted Delivery Potential: FGFR-Mediated Cellular Uptake Enhancement

When conjugated with a carrier, bFGF (119-126) enhances cellular uptake via FGFR-mediated endocytosis and serves as an effective FGFR-targeted ligand . This property distinguishes bFGF (119-126) from non-targeted delivery approaches and from full-length bFGF which, while capable of receptor binding and internalization, triggers downstream signaling cascades that may confound delivery-focused applications .

Targeted Drug Delivery FGFR-Targeted Ligand Endocytosis

Validated Application Scenarios for bFGF (119-126) Based on Quantitative Evidence


FGF-2 Pathway Inhibition in Angiogenesis and Endothelial Cell Studies

Use bFGF (119-126) as a competitive antagonist to block bFGF-induced endothelial cell proliferation and angiogenic signaling at submicromolar concentrations [1]. This application is supported by direct evidence showing that the peptide inhibits both basal and bFGF-induced proliferation of vascular endothelial cells [1]. The antagonist mode of action enables clean dissection of bFGF-dependent versus bFGF-independent pathways in angiogenesis research, a capability not achievable with full-length bFGF or FGF-2 agonists. Recommended working concentration range: submicromolar (10-500 nM) based on reported activity thresholds.

In Vivo Preclinical Models of FGF-2-Mediated Pathology

Employ bFGF (119-126) as a functional peptide antagonist in rodent models where FGF-2 contributes to disease pathogenesis. The peptide has been validated in the rat anti-Thy 1.1 nephritis model, where it produced effects comparable to neutralizing anti-FGF-2 IgG, reducing mesangial cell injury and subsequent proliferative changes [2]. This in vivo validation supports the use of bFGF (119-126) as a research tool for investigating FGF-2-dependent pathologies including glomerulonephritis, fibrotic disorders, and other conditions characterized by dysregulated FGF-2 signaling.

FGFR-Targeted Delivery System Development

Utilize bFGF (119-126) as an FGFR-targeting ligand for drug delivery applications requiring selective cellular entry via FGFR-mediated endocytosis without triggering mitogenic signaling cascades . When conjugated to carrier molecules (e.g., nanoparticles, liposomes, or therapeutic payloads), bFGF (119-126) enhances cellular uptake in FGFR-expressing cells. This application leverages the peptide's retained receptor-binding affinity combined with its antagonist function, distinguishing it from full-length bFGF which would activate downstream signaling upon internalization.

Mechanistic Dissection of bFGF Receptor Binding Domains

Deploy bFGF (119-126) as a structurally defined probe for mapping bFGF receptor-binding determinants. The peptide corresponds to a functionally validated receptor interaction motif (residues 120-125: Arg-Thr-Gly-Gln-Tyr-Lys) whose integrity is essential for receptor binding inhibition [1]. This application is particularly valuable for structure-activity relationship (SAR) studies comparing wild-type bFGF (119-126) with sequence variants, truncated fragments, or alanine-scanned analogs to identify critical residues for receptor engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for bFGF (119-126)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.